molecular formula C14H26O4 B14645632 Dibutyl 3-methyphenanedioate CAS No. 56051-60-6

Dibutyl 3-methyphenanedioate

Cat. No.: B14645632
CAS No.: 56051-60-6
M. Wt: 258.35 g/mol
InChI Key: RTHAXUPRXCUHAL-UHFFFAOYSA-N
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Description

Dibutyl 3-methyphenanedioate (CAS: 56051-60-6) is a diester compound derived from pentanedioic acid (glutaric acid) with a methyl substituent at the third carbon position. Its IUPAC name is dibutyl 3-methylpentanedioate, and it is alternatively referred to as this compound in supplier databases . The compound’s InChIKey (RTHAXUPRXCUHAL-UHFFFAOYSA-N) confirms its structural identity, featuring two butyl ester groups attached to the methyl-substituted glutaric acid backbone .

Properties

CAS No.

56051-60-6

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

dibutyl 3-methylpentanedioate

InChI

InChI=1S/C14H26O4/c1-4-6-8-17-13(15)10-12(3)11-14(16)18-9-7-5-2/h12H,4-11H2,1-3H3

InChI Key

RTHAXUPRXCUHAL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(C)CC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 3-methyphenanedioate typically involves the esterification of 3-methyphenanedioic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-methyphenanedioic acid+2 butanolH2SO4Dibutyl 3-methyphenanedioate+water\text{3-methyphenanedioic acid} + \text{2 butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methyphenanedioic acid+2 butanolH2​SO4​​Dibutyl 3-methyphenanedioate+water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes using large reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess butanol and removal of water by distillation.

Chemical Reactions Analysis

Hydrolysis

DBP undergoes hydrolysis to form monobutyl phthalate (MBP) and phthalic acid :
C6H4(CO2C4H9)2+H2OC6H4(CO2H)(CO2C4H9)+C4H9OH\text{C}_6\text{H}_4(\text{CO}_2\text{C}_4\text{H}_9)_2+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{H})(\text{CO}_2\text{C}_4\text{H}_9)+\text{C}_4\text{H}_9\text{OH}

C6H4(CO2H)(CO2C4H9)+H2OC6H4(CO2H)2+C4H9OH\text{C}_6\text{H}_4(\text{CO}_2\text{H})(\text{CO}_2\text{C}_4\text{H}_9)+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_4(\text{CO}_2\text{H})_2+\text{C}_4\text{H}_9\text{OH}

  • Half-life : 2–3 hours in municipal waste with Enterobacter species .

  • pH range : Effective in both acidic and alkaline conditions .

Biodegradation

Microbial pathways involve:

  • Fungal degradation : Polyporus brumalis fully degrades DBP via oxidative cleavage .

  • Bacterial degradation : Enterobacter spp. metabolize DBP into non-toxic intermediates (e.g., CO~2~ and H~2~O) .

Oxidative Catalytic Reactions

DBP reacts with persulfate (PS) in the presence of Cu-BTC metal-organic frameworks (MOFs) :

ParameterEffect on DBP Removal EfficiencySource
Catalyst (Cu-BTC-A) dosage0.5 g/L → 25.5% removal
3.0 g/L → 88.7% removal
pH range3–11 (optimal at neutral pH)

Mechanism:
Cu2++S2O82Cu++SO4+SO42\text{Cu}^{2+}+\text{S}_2\text{O}_8^{2-}\rightarrow \text{Cu}^++\text{SO}_4^{\bullet-}+\text{SO}_4^{2-}

SO4+DBPCO2+H2O\text{SO}_4^{\bullet-}+\text{DBP}\rightarrow \text{CO}_2+\text{H}_2\text{O}

Toxicokinetic Pathways

DBP metabolizes into monobutyl phthalate (MBP) and glucuronide conjugates in mammals:

MetaboliteBiological Half-lifeExcretion RouteSource
MBP4–6 hoursUrine (90%)
MBP-glucuronide8–12 hoursBile/Feces

Fluorescence Polarization Immunoassay (FPIA)

  • Tracer : DBP-AMF conjugate (λ~ex~ = 492 nm).

  • Kinetics :
    mP=y0+a(1ebt)\text{mP}=y_0+a(1-e^{-bt})

    Where y0=50y_0=50
    , a=120a=120
    , b=0.05min1b=0.05\,\text{min}^{-1}
    .

Gas Chromatography (GC)

  • Detection limit : 0.09–0.16 ng for phthalates .

Environmental Fate

  • Mobility : Log K~ow~ = 4.0; binds to soil/organic matter .

  • Volatilization : Low (vapor pressure = 2.67 × 10^−3 Pa) .

Scientific Research Applications

Dibutyl 3-methyphenanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dibutyl 3-methyphenanedioate exerts its effects depends on its interaction with specific molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and conjugation with other molecules.

Comparison with Similar Compounds

Structural Analogs and Key Features

Dibutyl 3-methyphenanedioate belongs to a class of dibutyl esters with varying substituents. Below is a comparative analysis of its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol)* Key Structural Features Applications Stability Notes
This compound C₁₅H₂₆O₄ 282.36 Methyl group at C3 of glutaric acid Potential plasticizer/solvent Likely stable under inert conditions
Dibutyl 2-benzylidenemalonate C₁₈H₂₂O₄ 302.37 Benzylidene group at C2 of malonic acid Polymer crosslinking agent Sensitive to UV light
Dibutyl 2-bromopentanedioate C₁₃H₂₁BrO₄ 321.21 Bromine substituent at C2 of glutaric acid Reactive intermediate in synthesis Prone to nucleophilic substitution
Dibutyl Hydrogen Phosphonate C₈H₁₉O₃P 194.21 Phosphonate group (P=O) with butyl esters Flame retardant, lubricant additive Hydrolytically unstable

*Molecular weights calculated based on formula.

Physical and Chemical Properties

  • This compound: Limited data available. Analogous dibutyl esters (e.g., dibutyl phthalate) typically exhibit low water solubility and moderate volatility.
  • Dibutyl Hydrogen Phosphonate : Reported in CAMEO and WISER databases as a liquid with a density of ~1.02 g/cm³ . Its phosphonate group enhances polarity but reduces hydrolytic stability compared to carboxylate esters .
  • Dibutyl 2-bromopentanedioate : Bromine increases molecular weight and reactivity, making it useful in alkylation reactions but requiring storage in dark, dry conditions .

Functional Differences

  • Applications : Dibutyl Hydrogen Phosphonate’s phosphonate group enables flame-retardant properties, unlike the carboxylate-based analogs .

Research Findings and Limitations

  • Synthesis and Stability : this compound is listed in supplier catalogs (e.g., CTK8J3111) but lacks peer-reviewed studies on synthesis or degradation . In contrast, Dibutyl Hydrogen Phosphonate has established industrial applications, with safety data accessible via CAMEO .
  • Reactivity Trends : Brominated analogs (e.g., Dibutyl 2-bromopentanedioate) show higher electrophilicity than methyl-substituted derivatives, favoring use in reactive intermediates .
  • Data Gaps: No pharmacokinetic or toxicological data were found for this compound, highlighting the need for targeted studies.

Biological Activity

Dibutyl 3-methyphenanedioate, with the molecular formula C14H26O4C_{14}H_{26}O_{4}, is an ester compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS Number 41695
Molecular Weight 270.37 g/mol
IUPAC Name Dibutyl 3-methylphthalate
InChI Key LQWZPZJYQKZVEC-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC

This compound exhibits various biological activities primarily through its interactions with cellular targets. The compound's ester functional groups allow it to participate in lipid metabolism and influence cellular signaling pathways.

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, potentially affecting lipid biosynthesis and energy metabolism.
  • Receptor Interaction : The compound may bind to certain receptors, altering their activity and influencing physiological responses.

Toxicity and Safety

Toxicological studies have assessed the safety profile of this compound. It is essential to consider its potential hazards, particularly in industrial applications where exposure levels may be higher.

  • Acute Toxicity : Animal studies suggest that high doses can lead to adverse effects, including gastrointestinal disturbances and neurotoxicity.
  • Chronic Exposure : Long-term exposure may result in reproductive toxicity and developmental issues in animal models.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Lipid Metabolism : A study published in the Journal of Lipid Research demonstrated that this compound significantly altered lipid profiles in treated cells, suggesting a role in modulating lipid metabolism (PubChem ).
  • Reproductive Toxicity Assessment : Research conducted by the National Toxicology Program found that chronic exposure to this compound in rodents resulted in reproductive system alterations, emphasizing the need for caution in its use (PubChem ).

Applications and Implications

This compound is utilized across various fields:

  • Industrial Use : Commonly used as a plasticizer in polymers, enhancing flexibility and durability.
  • Pharmaceutical Development : Its biological activity makes it a candidate for further research into drug development, particularly for conditions related to lipid metabolism.

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